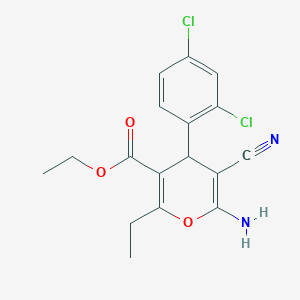

![molecular formula C24H24O5 B5222902 (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B5222902.png)

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone is a chemical compound commonly known as Bisphenol AF (BPAF). It is a derivative of Bisphenol A (BPA) and is widely used in the production of various industrial and consumer products. BPAF is a colorless solid that is soluble in organic solvents and has a high melting point. In recent years, BPAF has gained significant attention due to its potential health and environmental impacts.

Mécanisme D'action

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone exerts its effects through binding to estrogen receptors and modulating gene expression. It has been shown to activate both estrogen receptor alpha and beta, leading to the transcriptional activation of estrogen-responsive genes. (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has also been found to inhibit thyroid hormone receptor signaling, which may contribute to its endocrine-disrupting effects.

Biochemical and Physiological Effects:

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone exposure has been associated with a range of biochemical and physiological effects, including altered hormone levels, increased oxidative stress, and inflammation. In animal studies, (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has been found to affect reproductive function, fetal development, and neurobehavioral outcomes. (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone exposure has also been linked to increased risk of breast cancer and other hormone-related cancers in humans.

Avantages Et Limitations Des Expériences En Laboratoire

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone is commonly used as a positive control in estrogen receptor assays and other endocrine-disrupting studies. Its high potency and specificity make it a useful tool for investigating the mechanisms of action of other endocrine-disrupting chemicals. However, (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone's potential health and environmental impacts limit its use in certain applications, and alternative compounds are being developed to replace it.

Orientations Futures

Future research on (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone should focus on its long-term health effects and environmental impacts. More studies are needed to understand the mechanisms of action of (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone and its interactions with other endocrine-disrupting chemicals. Additionally, alternative compounds should be developed to replace (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone in industrial and consumer products, in order to reduce the potential risks associated with its use.

Méthodes De Synthèse

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone can be synthesized through several methods, including the condensation of 4,4'-difluorobenzophenone with 2-(2-methoxyphenoxy)ethanol, followed by the reaction with sodium hydride and phenylboronic acid. Another method involves the reaction of 4,4'-difluorobenzophenone with 2-(2-methoxyphenoxy)ethylboronic acid, followed by the reaction with phenylmagnesium bromide.

Applications De Recherche Scientifique

(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has been extensively studied for its potential health effects, particularly its endocrine-disrupting properties. It has been shown to bind to estrogen receptors and exert estrogenic effects in vitro and in vivo. (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone has also been found to affect thyroid hormone signaling and alter gene expression in various cell types. Furthermore, (4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone exposure has been associated with adverse reproductive and developmental outcomes in animal studies.

Propriétés

IUPAC Name |

[4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O5/c1-26-22-9-5-6-10-23(22)29-18-16-27-15-17-28-21-13-11-20(12-14-21)24(25)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKXLXKZAHATOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)ethanone](/img/structure/B5222825.png)

![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)

![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222838.png)

![4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5222849.png)

![1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B5222851.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222859.png)

![5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222888.png)

![2-(4-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222897.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5222908.png)

![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)